molecular formula C22H16N4O6S B2368194 6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1112014-43-3

6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2368194
CAS No.: 1112014-43-3
M. Wt: 464.45
InChI Key: QRLGZWTVZCJYTO-UHFFFAOYSA-N
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Description

6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting with the preparation of the core heterocyclic structures. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes involved in cell proliferation. It targets microtubules, disrupting their assembly and leading to cell cycle arrest and apoptosis . The molecular pathways involved include the inhibition of tubulin polymerization and the stabilization of microtubule structures.

Properties

IUPAC Name

6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O6S/c27-21-13-6-17-18(31-10-30-17)7-14(13)23-22(26(21)12-2-3-12)33-8-19-24-20(25-32-19)11-1-4-15-16(5-11)29-9-28-15/h1,4-7,12H,2-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLGZWTVZCJYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC7=C(C=C6)OCO7)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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